molecular formula C3H3N3 B1199460 1,2,4-Triazine CAS No. 290-38-0

1,2,4-Triazine

Cat. No. B1199460
CAS RN: 290-38-0
M. Wt: 81.08 g/mol
InChI Key: FYADHXFMURLYQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazines has evolved significantly, leveraging both traditional and novel approaches to enhance efficiency and yield. Techniques such as tandem cyclization have been recognized for their green chemistry attributes, offering a more sustainable route to 1,2,4-triazine derivatives by avoiding post-treatment of intermediates and adhering to principles of atomic economy (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine is characterized by a ring system that can undergo various functionalizations due to its π-deficient nature. This characteristic makes each carbon atom in the ring susceptible to nucleophilic attack, thus enabling a broad spectrum of chemical transformations and the synthesis of complex molecules (Raw & Taylor, 2010).

Scientific Research Applications

  • Antifungal Applications

    • Field : Medical and Biological Sciences
    • Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antifungal effects, particularly against Candida albicans .
    • Methods of Application : The interaction between the derivatives of 1,2,4-triazine with enzyme Lanosterol 14-demethylase (CYP51) of Candida albicans is investigated using molecular docking and molecular dynamics modeling .
    • Results : The 1,2,4-triazine and its derivatives have been found to have a high binding affinity for CYP51 proteins, indicating potential antifungal activity .
  • Anti-HIV Applications

    • Field : Pharmaceutical Sciences
    • Application Summary : 1,2,4-Triazine derivatives have shown potential as anti-HIV agents .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit anti-HIV activity .
  • Anticancer Applications

    • Field : Oncology
    • Application Summary : Certain 1,2,4-Triazine sulfonamide derivatives have shown potential as anticancer agents, particularly against colon cancer cells .
    • Results : The novel compound was found to induce apoptosis through intrinsic and extrinsic pathways in colon cancer cell lines .
  • Anti-inflammatory Applications

    • Field : Pharmacology
    • Application Summary : 1,2,4-Triazine derivatives have been found to exhibit anti-inflammatory properties .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit anti-inflammatory activity .
  • Analgesic and Antihypertensive Applications

    • Field : Pharmacology
    • Application Summary : 1,2,4-Triazine derivatives have been found to exhibit analgesic and antihypertensive properties .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit analgesic and antihypertensive activity .
  • Cardiotonic Applications

    • Field : Cardiology
    • Application Summary : 1,2,4-Triazine derivatives have been found to exhibit cardiotonic properties .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit cardiotonic activity .
  • Heterogeneous Catalysis

    • Field : Chemical Engineering
    • Application Summary : Triazine and tetrazine moieties have been used in heterogeneous catalysis .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit catalytic activity .
  • Photocatalysis

    • Field : Physical Chemistry
    • Application Summary : Triazine and tetrazine moieties have been used in photocatalysis .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit photocatalytic activity .
  • Separation and Storage

    • Field : Material Sciences
    • Application Summary : Triazine and tetrazine moieties have been used in separation and storage applications .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in separation and storage .
  • Energy-Related Functions

    • Field : Energy Sciences
    • Application Summary : Triazine and tetrazine moieties have been used in energy-related functions .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in energy-related functions .
  • Antimicrobial Applications

    • Field : Medical and Biological Sciences
    • Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antimicrobial effects .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit antimicrobial activity .
  • Applications in Dyes and Pesticides

    • Field : Industrial Chemistry
    • Application Summary : 1,2,4-Triazines and their oxo derivatives have importance in the dyes and pesticides field .
    • Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazines and their oxo derivatives are important in the dyes and pesticides field .
  • Bioorthogonal Chemistry

    • Field : Organic Chemistry
    • Application Summary : 1,2,4-Triazines have been used in bioorthogonal chemistry, which enables researchers to study biomolecules in their native environments without perturbing endogenous cellular processes .
    • Results : These transformations can have utility in areas such as chemical crosslinking and synthetic methodology .
  • Preparation of Polysubstituted Pyridines

    • Field : Organic Synthesis
    • Application Summary : The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .
    • Results : Cycloaddition at the C-3,6 atoms of triazine is accompanied by elimination of a nitrogen molecule from the cycloadduct and subsequent aromatization of the intermediate dihydropyridine .

Safety And Hazards

Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .

properties

IUPAC Name

1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYADHXFMURLYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183190
Record name 1,2,4-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine

CAS RN

290-38-0
Record name 1,2,4-Triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,400
Citations
S Cascioferro, B Parrino, V Spano, A Carbone… - European Journal of …, 2017 - Elsevier
The synthesis, the antitumor activity, the SAR and, whenever described, the possible mode of action of 1,2,4-triazine derivatives, their N-oxides, N,N′-dioxides as well as the benzo- …
Number of citations: 90 www.sciencedirect.com
F Krauth, HM Dahse, HH Rüttinger… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of novel small molecules with a 1,2,4-triazine scaffold was obtained according to a recently published and highly efficient synthetic route. Screening for antiproliferative and …
Number of citations: 110 www.sciencedirect.com
R Kumar, TS Sirohi, H Singh, R Yadav… - Mini-Rev. Med …, 2014 - researchgate.net
1, 2, 4-Triazine nucleus is a prominent structural core system present in numerous pharmacologically active compounds. Till date, various 1, 2, 4-triazine analogs, possesing a wide …
Number of citations: 97 www.researchgate.net
WW Paudler, JM Barton - The Journal of Organic Chemistry, 1966 - ACS Publications
The relative chemical shifts of the various protons of 1, 2, 4-triazine can be estimated by analogy with other azines. Since H2 is subject to the N-anisotropy effects of two adjacent …
Number of citations: 89 pubs.acs.org
H Irannejad, M Amini, F Khodagholi, N Ansari… - Bioorganic & medicinal …, 2010 - Elsevier
The role of novel triazine derivatives against oxidative stress exerted by hydrogen peroxide on differentiated rat pheochromocytoma (PC12) cell line was examined and a consistent …
Number of citations: 104 www.sciencedirect.com
HE Hashem - Mini-Reviews in Organic Chemistry, 2021 - ingentaconnect.com
Triazines and their oxo derivatives are a representative class of heterocyclic compounds which have attracted great attention in organic synthesis and medicinal chemistry as they have …
Number of citations: 10 www.ingentaconnect.com
DN Kozhevnikov, VL Rusinov, ON Chupakhin - 2002 - Elsevier
Publisher Summary This chapter discusses the methods for the synthesis of 1, 2, 4-triazine mono-N-oxides and their reactivity. Introduction of an N-oxide group in the 1, 2, 4-triazine ring …
Number of citations: 53 www.sciencedirect.com
M Congreve, SP Andrews, AS Doré… - Journal of medicinal …, 2012 - ACS Publications
Potent, ligand efficient, selective, and orally efficacious 1,2,4-triazine derivatives have been identified using structure based drug design approaches as antagonists of the adenosine A …
Number of citations: 355 pubs.acs.org
M Arshad, TA Khan, MA Khan - Int. J. Pharma Sci. Res, 2014 - ijpsr.info
1, 2, 4-Triazines are the six membered heterocyclic compounds possessing three nitrogen in its structure with general formula C3H3N3. 1, 2, 4-Triazines and its derivatives have been …
Number of citations: 55 www.ijpsr.info
MP Hay, KO Hicks, K Pchalek, HH Lee… - Journal of medicinal …, 2008 - ACS Publications
A series of novel tricyclic triazine-di-N-oxides (TTOs) related to tirapazamine have been designed and prepared. A wide range of structural arrangements with cycloalkyl, oxygen-, and …
Number of citations: 90 pubs.acs.org

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